molecular formula C15H17ClFN B2759754 3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride CAS No. 2305255-08-5

3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride

Cat. No. B2759754
CAS RN: 2305255-08-5
M. Wt: 265.76
InChI Key: GBUMGDLINIFQOJ-UHFFFAOYSA-N
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Description

The compound “3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride” is an organic compound containing a fluorophenyl group, a phenyl group, and a propan-1-amine group. The presence of these groups suggests that the compound might have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely show interesting features due to the presence of the fluorophenyl and phenyl groups. These aromatic groups can participate in π-π stacking interactions, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amine group might be able to act as a nucleophile in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect the compound’s reactivity and stability .

Scientific Research Applications

Anti-Breast Cancer Activity

Pyrazoles and their derivatives have gained prominence due to their diverse biological activities. In particular, they exhibit anti-cancer properties. The synthesized compound, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, demonstrated promising binding affinity to the human estrogen alpha receptor (ERα), comparable to the native ligand 4-OHT. This suggests potential anti-breast cancer activity .

Anti-Corrosion Characteristics

Another compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one (BOPP), was evaluated for its anti-corrosion properties on carbon steel in a 1-M HCl medium. Understanding corrosion inhibition is crucial for material protection in various industries .

Inhibitors of Tyrosinase (AbTYR)

Leveraging the 3-chloro-4-fluorophenyl motif, researchers identified inhibitors of tyrosinase (AbTYR). Incorporating this fragment into distinct chemotypes allowed profitable interactions with the AbTYR catalytic site. Tyrosinase inhibitors have applications in cosmetics and medicine .

Safety and Hazards

As with any chemical compound, handling “3-(4-Fluorophenyl)-1-phenylpropan-1-amine;hydrochloride” would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or skin contact, and to use the compound only in a well-ventilated area .

properties

IUPAC Name

3-(4-fluorophenyl)-1-phenylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN.ClH/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13;/h1-7,9-10,15H,8,11,17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUMGDLINIFQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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